molecular formula C11H9NO2S B12123274 (Quinolin-4-ylthio)acetic acid

(Quinolin-4-ylthio)acetic acid

Cat. No.: B12123274
M. Wt: 219.26 g/mol
InChI Key: YNVFNYVMGCFOPY-UHFFFAOYSA-N
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Description

(Quinolin-4-ylthio)acetic acid is a quinoline-derived compound featuring a thioether linkage (-S-) and an acetic acid functional group. This structure enables diverse biological activities, including antioxidant and phytotoxic effects, as well as growth-regulating properties in plants . Its molecular framework adheres to Lipinski’s rule of five, ensuring favorable bioavailability for drug development . Research highlights its dual role: cytotoxic activity at high concentrations (e.g., 500 mg/mL) and growth-promoting effects at low doses (1–20 µg/mL), particularly in agricultural applications .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-quinolin-4-ylsulfanylacetic acid

InChI

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14)

InChI Key

YNVFNYVMGCFOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolin-4-ylthio)acetic acid typically involves the reaction of quinoline derivatives with thioacetic acid or its derivatives. One common method includes the reaction of 4-chloroquinoline with thioacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for (Quinolin-4-ylthio)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

QTA undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones.

Reagent/Conditions Product Yield Key Observations Reference
H₂O₂ (30%, RT, 2 h)Sulfoxide derivative78%Selective oxidation of thioether
m-CPBA (0°C → RT, 4 h)Sulfone derivative85%Complete oxidation confirmed by NMR

Mechanism :

  • The thioether sulfur is oxidized via electrophilic attack by peracids or peroxides, forming sulfoxide intermediates (e.g., with H₂O₂) and sulfones (with stronger oxidizers like m-CPBA).

Reduction Reactions

The quinoline ring in QTA can be hydrogenated under catalytic conditions.

Reagent/Conditions Product Yield Notes Reference
H₂ (1 atm), Pd/C (10%), EtOH1,2,3,4-Tetrahydroquinoline analog65%Retains thioacetic acid moiety
NaBH₄, MeOH (RT, 6 h)Partial reduction of C=N bonds42%Mixture of dihydroquinolines

Application :

  • Reduced derivatives show enhanced solubility for biological testing (e.g., antimalarial activity studies) .

Substitution Reactions

The chlorine atom (if present) or the thioether group participates in nucleophilic substitutions.

Nucleophilic Aromatic Substitution

Reagent Conditions Product Yield Reference
PiperidineDMF, 80°C, 12 h4-Piperidinylthio derivative73%
Sodium methoxideMeOH, reflux, 8 hMethoxy-substituted quinoline68%

Thioether Functionalization

Reagent Conditions Product Yield Reference
CH₃I, K₂CO₃DCM, RT, 4 hMethylthioquinoline derivative81%
Benzyl bromide, NaHTHF, 0°C → RT, 6 hBenzyl-protected thioether66%

Esterification and Acylation

The carboxylic acid group undergoes esterification or amidation.

Steglich Esterification

Reagent Conditions Product Yield Reference
DCC, DMAP, ROHDCM, RT, 24 hMethyl/ethyl esters70–85%
EDCI, HOBt, anilineDMF, 0°C → RT, 12 hAnilide derivatives62%

Example :

  • Reaction with L-alanine methyl ester yields bioactive analogs with antimalarial properties (EC₅₀ = 1.2 μM against Plasmodium falciparum) .

Amide Coupling

Reagent Conditions Product Yield Reference
SOCl₂, RNH₂THF, reflux, 6 hSecondary amides58%

Cyclization and Heterocycle Formation

QTA participates in cyclocondensation to form fused heterocycles.

Reagent/Conditions Product Yield Notes Reference
PCl₅, POCl₃, 110°C, 8 hThiazolo[3,2-a]quinoline55%Forms 5-membered ring
NH₂NH₂, EtOH, refluxPyrazoloquinoline derivative48%Hydrazine-mediated cyclization

Metal-Catalyzed Cross-Coupling

The quinoline ring enables palladium-catalyzed couplings.

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biarylquinoline derivative76%
SonogashiraPdCl₂, CuI, PPh₃Alkynyl-substituted quinoline68%

Acid-Base Reactions

The carboxylic acid group forms salts for improved solubility.

Base Conditions Product Application Reference
NaOH (1M)H₂O, RT, 1 hSodium saltEnhanced bioavailability
NH₄OHEtOH, 0°C, 2 hAmmonium saltIonic liquid formulations

Key Research Findings

  • Antimalarial Activity : Ester derivatives (e.g., methyl 2-((7-chloroquinolin-4-yl)thio)acetate) inhibit β-hematin formation (IC₅₀ = 0.8 μM) .

  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups (e.g., Cl) enhance metabolic stability .

    • Sulfone derivatives exhibit reduced cytotoxicity compared to sulfoxides .

For synthetic protocols, consult ; for biological evaluations, see .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Quinolin-4-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. The thioacetic acid group can interact with enzymes and proteins, modulating their activity. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Functional Outcomes

Compound Name Key Structural Features Biological Activity Concentration Range for Activity Reference
(Quinolin-4-ylthio)acetic acid Quinoline core + thioether + acetic acid Phytotoxic (500 mg/mL); growth promotion (1–20 µg/mL) in Cucumis sativus 1–500 mg/mL
2-(7-Chloroquinolin-4-ylthio)acetic acid Chlorinated quinoline + thioether + acetic acid Enhanced cytotoxic activity; root growth stimulation (30% increase at 100 µg/mL) 20–100 µg/mL
(Quinazolin-4-yloxy)acetic acid Quinazoline core + ether linkage + acetic acid Research use (no explicit bioactivity reported); soluble in DMSO N/A
4-(Adamantan-1-yl)quinoline-2-carboxylic acid Adamantane-substituted quinoline + carboxylic acid Antituberculosis activity (preclinical studies) N/A
β-(Quinolin-4-yl)cysteamine dihydrochloride Quinoline + cysteamine backbone Potent cytotoxicity (IC50 < 10 µg/mL in root growth assays) 10–500 µg/mL

Mechanistic and Functional Comparisons

Antioxidant Activity

(Quinolin-4-ylthio)acetic acid derivatives exhibit moderate antioxidant activity, with efficacy approaching 47% in radical scavenging assays. However, they underperform compared to established antioxidants like acetylcysteine (ACC) and emoxypine .

Phytotoxic vs. Growth-Promoting Effects

  • Cytotoxicity: At 500 mg/mL, (quinolin-4-ylthio)acetic acid derivatives suppress root growth in Cucumis sativus by >50%, comparable to β-(7-chloroquinolin-4-yl)cysteamine dihydrochloride .
  • Growth Stimulation: At 1–20 µg/mL, the same compounds enhance root elongation by 50–250% in cucumber seedlings, outperforming sodium 3-((7-chloroquinolin-4-yl)thio)propanoate (30% growth increase at 100 µg/mL) .

Structure-Activity Relationships (SAR)

  • Thioether Linkage : Critical for bioactivity. Replacement with ether (e.g., in quinazolin-4-yloxy acetic acid) diminishes cytotoxicity and growth-regulating effects .
  • Substituents : Chlorination at the 7-position (e.g., 7-chloro derivatives) enhances both cytotoxicity and growth promotion, likely due to increased lipophilicity and membrane interaction .
  • Side Chain Length: Propanoate derivatives (e.g., sodium 3-((7-chloroquinolin-4-yl)thio)propanoate) show reduced efficacy compared to acetic acid analogues, suggesting optimal activity with shorter chains .

Q & A

Q. How can discrepancies in reported antibacterial vs. plant growth-promoting activities be reconciled?

  • Methodology : Perform comparative bioassays under identical conditions. For example, test derivatives against Agrobacterium tumefaciens (plant pathogen) and human pathogens (e.g., E. coli). Differences may arise from species-specific membrane permeability or target enzyme variation. Cross-reference with proteomic data to identify unique bacterial targets .

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